7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene

Vue d'ensemble

Description

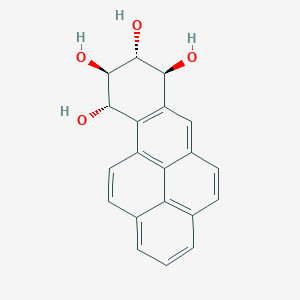

7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene is a polycyclic aromatic hydrocarbon. It is a derivative of benzo(a)pyrene, which is known for its carcinogenic properties. This compound is characterized by the presence of four hydroxyl groups attached to the tetrahydrobenzo(a)pyrene structure, making it a tetrahydroxy derivative.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene typically involves the hydroxylation of benzo(a)pyrene. One common method is the catalytic hydrogenation of benzo(a)pyrene followed by hydroxylation using reagents such as osmium tetroxide or potassium permanganate. The reaction conditions often require controlled temperatures and pressures to ensure selective hydroxylation at the desired positions.

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. when produced, it involves similar synthetic routes as mentioned above, with optimization for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it back to less hydroxylated forms.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized polycyclic aromatic hydrocarbons.

Reduction: Less hydroxylated benzo(a)pyrene derivatives.

Substitution: Halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

Biomarker for PAH Exposure

One of the primary applications of 7,8,9,10-OHBaP is as a biomarker for assessing exposure to PAHs . Studies indicate that urinary levels of this compound can effectively reflect individual exposure to BaP and other related carcinogens. A study demonstrated that urinary 7,8,9,10-OHBaP concentrations were significantly higher in smokers compared to non-smokers, highlighting its potential as a reliable indicator of PAH exposure in human populations .

Cancer Research

7,8,9,10-OHBaP is crucial in cancer research , particularly in understanding the mechanisms of PAH-induced carcinogenesis. The compound is involved in forming DNA adducts through metabolic activation pathways that lead to mutations associated with lung cancer. Research has shown that the anti-benzo[a]pyrene-7,8-diol-9,10-oxide forms DNA adducts that can induce mutations in key oncogenes and tumor suppressor genes . This underscores its role in studying the molecular basis of cancer development.

Environmental Monitoring

In environmental science, 7,8,9,10-OHBaP serves as a reference standard for assessing the presence and concentration of PAHs in various ecosystems. Its detection is vital for evaluating the impact of these pollutants on human health and the environment. The compound's stability and quantifiable nature make it an essential tool for monitoring pollution levels and understanding the ecological consequences of PAHs .

Toxicological Studies

The compound is extensively used in toxicological studies to evaluate the effects of PAHs on biological systems. It has been shown to induce oxidative stress and DNA damage through the generation of reactive oxygen species (ROS), contributing to its mutagenic properties. Understanding these mechanisms helps researchers develop strategies to mitigate the health risks associated with PAH exposure .

Analytical Chemistry

In analytical chemistry, 7,8,9,10-OHBaP is employed as a reference standard for developing sensitive detection methods for PAHs. Techniques such as gas chromatography-mass spectrometry (GC-MS) utilize this compound to quantify PAH metabolites in biological samples accurately . Its precise quantification aids in establishing exposure levels and assessing individual susceptibility to PAH-related health risks.

Case Study 1: Urinary Biomarker Assessment

A study involving non-occupationally exposed individuals revealed that only 15% had urinary 7,8,9,10-OHBaP levels below the limit of quantification (LQ). This finding emphasizes the compound's utility as a biomarker for monitoring PAH exposure among diverse populations .

Case Study 2: Occupational Exposure

In an occupational setting involving workers exposed to PAHs during electrode production, urinary 7,8,9,10-OHBaP concentrations were consistently above LQ throughout the workweek. This study highlighted the importance of timing in sample collection for accurate biomonitoring .

Mécanisme D'action

The mechanism of action of 7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene involves its interaction with cellular components, particularly DNA. It can form DNA adducts, leading to mutations and potentially carcinogenic effects. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.

7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene: A dihydroxy derivative with similar reactivity.

7,8,9,10-Tetrahydrobenzo(a)pyrene: A tetrahydro derivative without hydroxyl groups.

Uniqueness

7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene is unique due to the presence of four hydroxyl groups, which significantly alter its chemical reactivity and biological interactions compared to its parent compound and other derivatives. This makes it a valuable compound for studying the effects of hydroxylation on polycyclic aromatic hydrocarbons.

Activité Biologique

7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene (THBP) is a polycyclic aromatic hydrocarbon (PAH) derivative known for its significant biological activity, particularly as a mutagen and potential carcinogen. This compound is of particular interest due to its structural similarities to benzo(a)pyrene (BaP), a well-established carcinogen. The biological effects of THBP have been studied extensively, revealing various mechanisms of action that contribute to its mutagenic properties.

- Molecular Formula : C20H16O4

- Molecular Weight : 320.34 g/mol

- CAS Number : 61490-67-3

Mutagenicity and Genotoxicity

THBP exhibits notable mutagenic properties. Studies have shown that it can induce mutations in bacterial and mammalian cells. For instance, the compound has been associated with increased revertant colonies in Salmonella typhimurium, indicating its potential to cause genetic mutations through direct DNA interaction and formation of adducts.

-

Mechanism of Action :

- THBP can form adducts with DNA, leading to mutations during replication. The compound's interaction with the exocyclic N(2)-amino group of guanine results in site-specific mutations.

- Specifically, the trans-opened forms of THBP have been shown to induce G→T mutations in DNA sequences, which are critical for understanding its carcinogenic potential .

-

Case Studies :

- A study involving Chinese hamster V79 cells demonstrated that the enantiomers of THBP derivatives exhibited different mutagenic potentials, with the (+)-enantiomer being significantly more mutagenic than its (-)-counterpart . This highlights the importance of stereochemistry in the biological activity of PAHs.

Interaction with Biological Systems

THBP's ability to interact with biological macromolecules extends beyond DNA. It has been observed to affect cellular pathways involved in oxidative stress and inflammation.

- Oxidative Stress : THBP induces oxidative stress in cells, leading to the generation of reactive oxygen species (ROS), which can further damage cellular components including lipids and proteins.

- Inflammatory Response : The compound may also activate inflammatory pathways, contributing to tumor promotion alongside its mutagenic effects.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Recent research has focused on the urinary metabolites of THBP as biomarkers for PAH exposure. A study identified trans-anti-7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene as a relevant biomarker for assessing exposure to carcinogenic PAHs . This underscores the significance of monitoring THBP levels in biological samples for environmental health assessments.

Propriétés

IUPAC Name |

(7S,8R,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFVZAJQUSRMCC-VNTMZGSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@@H]([C@H]5O)O)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210456 | |

| Record name | Benzo(a)pyrenetetrol II 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61490-67-3 | |

| Record name | Benzo[a]pyrenetetrol II 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61490-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrenetetrol II 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061490673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrenetetrol II 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BPT help us understand DNA damage?

A: BPT, a hydrolysis product of a benzo[a]pyrene diol epoxide, serves as a valuable tool to study oxidative DNA damage. Researchers can generate the radical cation of BPT (BPT•+) using laser flash photolysis. This BPT•+ selectively oxidizes guanine bases in DNA, mimicking the damage caused by natural oxidizing agents [, , ]. By studying the interactions of BPT•+ with DNA, researchers gain insight into the mechanisms of oxidative damage and the factors influencing its location and severity.

Q2: Does BPT interact with all DNA bases equally?

A: No, BPT exhibits selectivity in its interactions with DNA bases. Studies show that BPT•+ readily oxidizes guanine, particularly in GG and GGG sequences, while it doesn't react with adenine, thymine, or cytosine [, ]. This selectivity is likely due to the lower oxidation potential of guanine compared to the other bases, making it more susceptible to electron transfer reactions with BPT•+.

Q3: What makes BPT particularly useful for studying DNA interactions?

A3: BPT possesses several characteristics that make it a valuable tool:

- Fluorescence: BPT exhibits fluorescence, making it a sensitive probe for studying interactions with DNA. Changes in fluorescence intensity or lifetime can reveal details about binding affinities and the microenvironment surrounding the BPT molecule [].

- Water Solubility: Unlike its parent compound, benzo[a]pyrene, BPT exhibits enhanced water solubility, enabling investigations in aqueous solutions, mimicking physiological conditions [, ].

- Controlled Oxidation: Researchers can precisely control the generation of BPT•+ using laser flash photolysis, allowing for time-resolved studies of the oxidation process [, ].

Q4: Does the sequence of bases in DNA influence BPT's effects?

A: Yes, the sequence context significantly impacts BPT-mediated DNA damage. The rate of guanine oxidation by BPT•+ follows the trend: 5'-GGG-3' > 5'-GG-3' > 5'-G-3'. This sequence dependence suggests that charge transfer through the DNA π-stack influences the localization and extent of damage [, ].

Q5: How does the presence of an abasic site in DNA affect BPT-induced damage?

A: Research indicates that abasic sites, representing missing bases in the DNA sequence, can significantly influence BPT-induced damage. While smaller oxidizing agents like carbonate radical anions show limited dependence on abasic site location, larger molecules like BPT demonstrate a strong dependence. This difference likely arises from the physical size and binding mode of BPT, leading to site-specific effects in the presence of abasic sites [].

Q6: Beyond direct oxidation, does BPT influence DNA structure?

A: Yes, research using kinetic flow linear dichroism techniques demonstrates that the noncovalent binding of BPT to supercoiled DNA causes significant conformational changes. These changes suggest an initial intercalation of BPT between DNA base pairs, followed by a slower change likely associated with covalent adduct formation and a shift away from the intercalated conformation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.